N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine
Description
N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine is a synthetic organic compound characterized by its unique structural features, including a pyridazine ring substituted with a trifluoromethyl group and an ethylsulfonylpropan-2-yl group
Properties
IUPAC Name |
N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2S/c1-4-20(18,19)7-8(2)17(3)10-6-5-9(15-16-10)11(12,13)14/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHLUCHZZUNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)N(C)C1=NN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-(trifluoromethyl)pyridazine and 1-ethylsulfonylpropan-2-amine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols, in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives or reduced pyridazine rings.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe to investigate biochemical pathways involving pyridazine derivatives.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry
In the industrial sector, this compound finds applications in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the ethylsulfonyl group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-chloropyridazin-3-amine
- N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-methylpyridazin-3-amine
- N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-fluoropyridazin-3-amine
Uniqueness
Compared to similar compounds, N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
